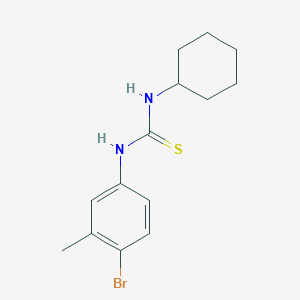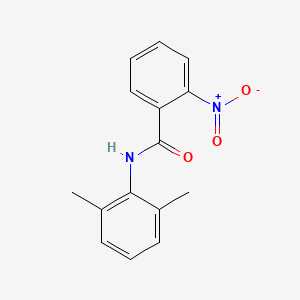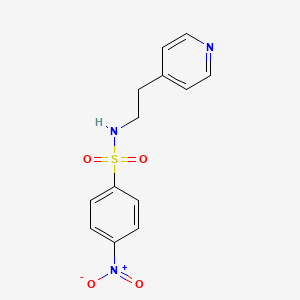
4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those structurally similar to "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide," often involves electrochemical oxidation of metals in appropriate solutions. For instance, complexes containing 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide have been prepared through the electrochemical oxidation of copper and nickel in a solution of 2-(2-pyridyl)-N-tosylethylamine, showcasing a method that could potentially be adapted for our compound of interest (Dura´n et al., 1997).
Molecular Structure Analysis
The molecular and supramolecular structures of closely related sulfonamide derivatives have been explored through X-ray diffraction, revealing insights into their crystallography. These studies can give an idea of the molecular structure of "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide," suggesting a distorted square-planar environment around the metal atoms in similar complexes, which may influence the reactivity and properties of the sulfonamide group (Jacobs, Chan, O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamides, including our compound, are key ligands for metal coordination, influencing their reactivity and the formation of complexes with various metals. The synthesis of these complexes often involves strategic chemical reactions that highlight the compound's ability to engage in coordination chemistry, which is crucial for understanding its chemical properties and potential applications in catalysis or material science (Jacobs, Chan, O'Connor, 2013).
Physical Properties Analysis
The crystallography studies of similar sulfonamide derivatives provide insights into the physical properties of "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide." For instance, the packing, hydrogen bonding, and molecular orientation in the crystal lattice can influence the compound's solubility, melting point, and other physical characteristics essential for its handling and use in various scientific endeavors (Mohamed-Ezzat, Kariuki, Azzam, 2023).
Chemical Properties Analysis
The chemical properties of "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide" can be inferred from studies on related sulfonamides, which exhibit a range of reactions including with metals, organics, and other substrates. Their ability to act as ligands, acceptors, or donors in chemical reactions highlights the versatility and reactivity of the nitro and sulfonamide groups, which are key to understanding the compound's behavior in synthetic and natural environments (Elangovan, Sowrirajan, Manoj, Kumar, 2021).
Applications De Recherche Scientifique
Solid-Phase Synthesis Applications : Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations. These are instrumental in creating diverse privileged scaffolds through unusual rearrangements (Fülöpová & Soural, 2015).
Electrochemical Synthesis and Crystal Structures : Dura´n et al. (1997) detailed the electrochemical synthesis of copper and nickel complexes involving 2-(2-pyridyl)-N-tosylethylamine, showcasing the structural diversity achievable with these compounds (Dura´n et al., 1997).
Hyperpolarizability and Hyper-Rayleigh Scattering : Kucharski, Janik, and Kaatz (1999) evaluated the first hyperpolarizability of certain benzenesulfonamides, indicating their potential in optical and electronic applications (Kucharski, Janik, & Kaatz, 1999).
Synthesis of Indazole Derivatives : Kouakou et al. (2015) explored the synthesis of 4-alkylsulfanyl-indazole derivatives, highlighting the versatility of related sulfonamides in organic synthesis (Kouakou et al., 2015).
Study of Detonation Properties in Benzene Derivatives : Du et al. (2011) conducted a study on the detonation properties of nitro and hydroxyl derivatives of benzene, including those similar to 4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide, for potential high energy density applications (Du et al., 2011).
Carbonic Anhydrase Inhibition for Antimetastatic Activity : Pacchiano et al. (2011) investigated ureido-substituted benzenesulfonamides for their inhibition of carbonic anhydrases, showing potential in developing new antimetastatic drugs (Pacchiano et al., 2011).
Base-Free Transfer Hydrogenation : Ruff et al. (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives for use in catalytic transfer hydrogenation, demonstrating the compound's versatility in chemical reactions (Ruff et al., 2016).
Photodegradation Studies : Miller and Crosby (1983) examined the photodegradation of benzenesulfonamide derivatives, contributing to our understanding of environmental breakdown processes of such compounds (Miller & Crosby, 1983).
Anticancer Research and Molecular Mechanisms : Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives and evaluated their pro-apoptotic effects in cancer cells, offering insights into potential anticancer applications (Cumaoğlu et al., 2015).
Spectrophotometric Methods in Alloy Analysis : Kadhim, Abbas, and Al-Da’amy (2020) developed a new spectrophotometric method using a benzenesulfonamide derivative for the sensitive determination of Nickel (II) in alloys, demonstrating the utility of these compounds in analytical chemistry (Kadhim, Abbas, & Al-Da’amy, 2020).
Propriétés
IUPAC Name |
4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-16(18)12-1-3-13(4-2-12)21(19,20)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSZLENCZUCTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)
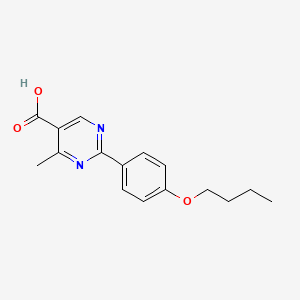
![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
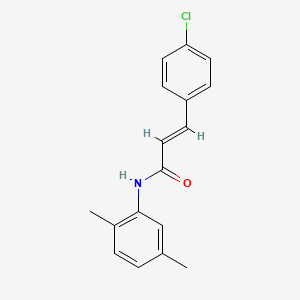
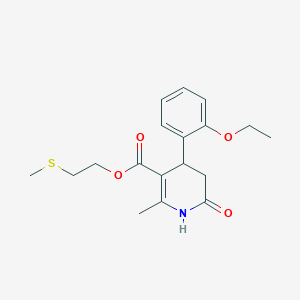
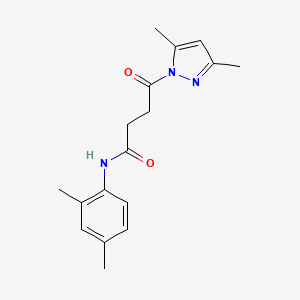

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)
